1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 41554-51-2
VCID: VC16141742
InChI: InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)19-16(17)11-15(18-19)12-5-3-2-4-6-12/h2-11H,17H2,1H3
SMILES:
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

CAS No.: 41554-51-2

Cat. No.: VC16141742

Molecular Formula: C16H15N3O

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - 41554-51-2

Specification

CAS No. 41554-51-2
Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5-phenylpyrazol-3-amine
Standard InChI InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)19-16(17)11-15(18-19)12-5-3-2-4-6-12/h2-11H,17H2,1H3
Standard InChI Key JBFQWKFLFKHZRD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)N

Introduction

Synthesis and Regiospecific Formation

Reaction Mechanism and Optimization

The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine proceeds via a regiospecific pathway involving benzoylacetonitrile and 2-(4-methoxyphenyl)hydrazinium chloride under reflux conditions in absolute ethanol . This method achieves a 90% yield through precise control of stoichiometric ratios (1:1.2 molar ratio of reactants) and reaction duration (8–12 hours). The regiospecificity arises from the electronic directing effects of the methoxy group, which preferentially orients the phenyl substituent at the imine carbon (C1) during cyclocondensation .

Key synthetic parameters include:

  • Solvent System: Absolute ethanol (99.9% purity)

  • Temperature: 78°C (reflux conditions)

  • Workup: Sequential extraction with dichloromethane, drying over anhydrous MgSO₄, and recrystallization from CH₂Cl₂/hexane

Table 1: Synthetic Protocol Overview

ParameterSpecification
Starting MaterialsBenzoylacetonitrile, 2-(4-Methoxyphenyl)hydrazinium chloride
SolventAbsolute ethanol
Reaction Time8–12 hours
Yield90%
Purity AssessmentTOF MS (m/z 264.9839), ¹H/¹³C NMR

Challenges in Regioisomer Differentiation

Conventional analytical techniques like ¹H NMR and 2D HMBC fail to distinguish between potential regioisomers due to nearly identical spectroscopic profiles . This limitation underscores the necessity of single-crystal X-ray diffraction for conclusive structural assignment, particularly in confirming the phenyl group's position at C1 versus alternative regioisomeric configurations .

Structural Elucidation and Crystallographic Analysis

X-ray Diffraction Findings

Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.461(3) Å, b = 7.602(2) Å, c = 17.805(4) Å, and β = 102.882(4)° . The methoxybenzene group demonstrates near-planarity (RMS deviation 0.0354 Å), while torsional angles between substituents and the pyrazole core provide critical insights into molecular conformation .

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Volume1647.7(7) ų
Torsional Angles29.41° (phenyl), 37.01° (methoxyphenyl)
Hydrogen BondingN–H⋯N (2.12 Å, 158° symmetry)

Molecular Geometry and Non-Covalent Interactions

The amine hydrogen (H1N) participates in an intermolecular N–H⋯N hydrogen bond (2.12 Å, 158°), generating infinite chains along the b-axis . Aryl hydrogen atoms adopt staggered conformations to minimize steric clashes between the methoxy oxygen (O1) and adjacent phenyl ring . Density functional theory (DFT) calculations corroborate the experimental bond lengths, with C–N distances in the pyrazole ring measuring 1.337(2)–1.373(2) Å .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) displays characteristic signals at δ 3.85 (s, 3H, OCH₃), 5.95 (s, 1H, pyrazole H4), and aromatic protons between δ 7.0–7.8 ppm . The ¹³C NMR spectrum confirms the methoxy carbon at δ 55.50 ppm and pyrazole carbons at δ 87.59 (C5), 145.74 (C3), and 158.97 ppm (C1).

Table 3: Key NMR Assignments

Nucleusδ (ppm)Assignment
¹H3.85OCH₃ (singlet)
¹H5.95Pyrazole H4 (singlet)
¹³C55.50OCH₃
¹³C158.97C1 (pyrazole-imine)

Mass Spectrometric Analysis

Time-of-flight mass spectrometry (TOF MS) shows a molecular ion peak at m/z 264.9839 ([M+H]⁺), consistent with the theoretical molecular weight of 265.31 g/mol . Fragmentation patterns indicate preferential cleavage of the N–C bond between the pyrazole and methoxyphenyl groups, yielding dominant fragments at m/z 121.0321 (C₈H₇O⁺) and 144.0568 (C₉H₁₀N₂⁺).

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